molecular formula C8H15N3S B1321728 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine CAS No. 337310-76-6

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine

Cat. No. B1321728
M. Wt: 185.29 g/mol
InChI Key: AGOAOGLGXNTWEE-UHFFFAOYSA-N
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Patent
US04086077

Procedure details

A solution of 9.25 g of 2-tert.butyl-5-ethylamino-1,3,4-thiadiazole and 3.5 g of methyl isocyanate is heated several hours on the steam bath and poured into water to give 1-ethyl-1-(5-tert.butyl-1,3,4-thiadiazol-2-yl)-3-methylurea, m.p. 112°.
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[S:6][C:7]([NH:10][CH2:11][CH3:12])=[N:8][N:9]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:13][N:14]=[C:15]=[O:16]>O>[CH2:11]([N:10]([C:7]1[S:6][C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])=[N:9][N:8]=1)[C:15]([NH:14][CH3:13])=[O:16])[CH3:12]

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
C(C)(C)(C)C=1SC(=NN1)NCC
Name
Quantity
3.5 g
Type
reactant
Smiles
CN=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)NC)C=1SC(=NN1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.